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molecular formula C10H10N4O B8353961 8-Methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[-1,5-a]pyrimidine-2-carbaldehyde

8-Methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[-1,5-a]pyrimidine-2-carbaldehyde

Cat. No. B8353961
M. Wt: 202.21 g/mol
InChI Key: QTJLXWKLTUCJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691842B2

Procedure details

To a round bottomed flask was loaded 0.17 ml of DMSO and 1 ml dichloromethane. The mixture was cooled to −50˜−60° C. Then a mixture of 0.1 ml oxallyl chloride and 2 ml dichloromethane was injected in into the flask all at once. The mixture was stirred at the same temperature for another 5 minutes. Then 0.174 grams of (8-Methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-methanol in 2 ml dichloromethane was added within 2 minutes. The mixture was stirred at −50˜−60° C. for fifteen minutes and 0.7 ml triethylamine was next added. After another five minutes the reaction media was warmed up to 23° C. and a mixture of 20 ml water and 200 ml dichloromethane was added. The organic layer was dried over magnesium sulfate. Filter off the drying agent and concentrate the filtrate yielded 0.153 grams of product (89%). MS: 203.1 (M+H). H-NMR (CDCl3): δ 10.24 (s, 1H), 3.49 (m, 2H), 3.15 (m, 2H), 2.67 (s, 3H, CH3), 2.44 (m, 2H, CH2).
Name
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
(8-Methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-methanol
Quantity
0.174 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
89%

Identifiers

REACTION_CXSMILES
CS(C)=O.[Cl-].[CH3:6][C:7]1[N:12]2[N:13]=[C:14]([CH2:16][OH:17])[N:15]=[C:11]2[N:10]=[C:9]2[CH2:18][CH2:19][CH2:20][C:8]=12.C(N(CC)CC)C>ClCCl.O>[CH3:6][C:7]1[N:12]2[N:13]=[C:14]([CH:16]=[O:17])[N:15]=[C:11]2[N:10]=[C:9]2[CH2:18][CH2:19][CH2:20][C:8]=12

Inputs

Step One
Name
Quantity
0.17 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
[Cl-]
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
(8-Methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-methanol
Quantity
0.174 g
Type
reactant
Smiles
CC1=C2C(=NC=3N1N=C(N3)CO)CCC2
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for another 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round bottomed flask was loaded
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −50˜−60° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at −50˜−60° C. for fifteen minutes
CUSTOM
Type
CUSTOM
Details
After another five minutes the reaction media
Duration
5 min
ADDITION
Type
ADDITION
Details
was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filter off the drying agent
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=C2C(=NC=3N1N=C(N3)C=O)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.153 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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